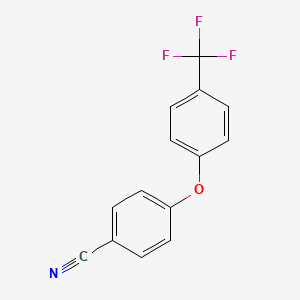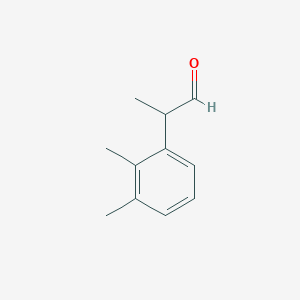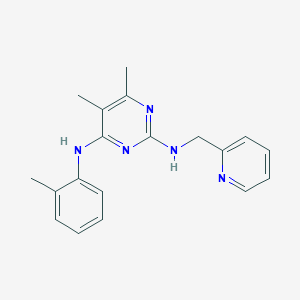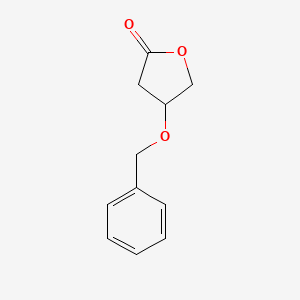
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol
Vue d'ensemble
Description
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol is an organic compound that features a tert-butyl(dimethyl)silyl group attached to a phenyl ring, which is further substituted with dipropyl groups and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the protection of the hydroxyl group . The phenyl ring is then functionalized with dipropyl groups through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC in dichloromethane or KMnO4 in aqueous conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: TBAF in THF (Tetrahydrofuran).
Major Products
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Corresponding alkane.
Substitution: Free hydroxyl compound.
Applications De Recherche Scientifique
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Potential use in the synthesis of biologically active molecules and natural product derivatives.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol primarily involves its role as a protecting group. The tert-butyldimethylsilyl group stabilizes the hydroxyl functionality, preventing unwanted side reactions during synthetic procedures. The cleavage of the silyl group can be achieved under mild conditions, allowing for the recovery of the free hydroxyl compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in stereocontrolled synthesis of erythrose.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Precursor to biologically active natural products.
Uniqueness
(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other silyl-protected compounds. Its dipropyl groups provide additional steric hindrance, influencing its behavior in chemical reactions .
Propriétés
Numéro CAS |
137421-55-7 |
|---|---|
Formule moléculaire |
C19H34O2Si |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
[4-[tert-butyl(dimethyl)silyl]oxy-3,5-dipropylphenyl]methanol |
InChI |
InChI=1S/C19H34O2Si/c1-8-10-16-12-15(14-20)13-17(11-9-2)18(16)21-22(6,7)19(3,4)5/h12-13,20H,8-11,14H2,1-7H3 |
Clé InChI |
DWSWNGWLPPWIGX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=CC(=C1O[Si](C)(C)C(C)(C)C)CCC)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8571558.png)

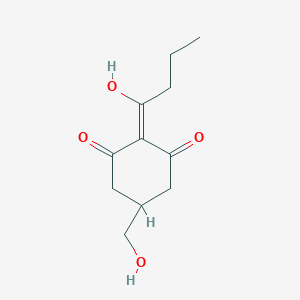

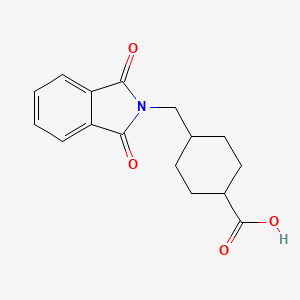
![2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoyl chloride](/img/structure/B8571593.png)
